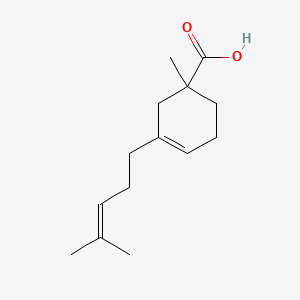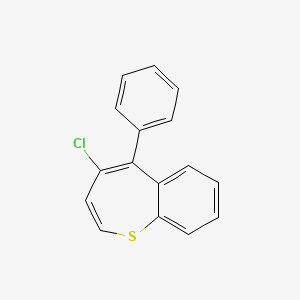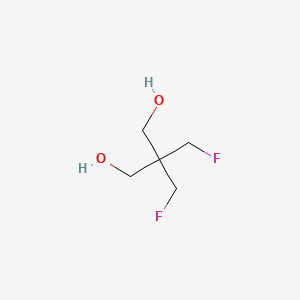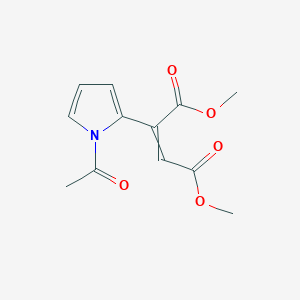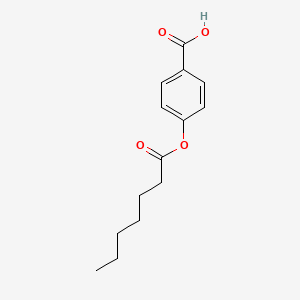![molecular formula C25H29BrN6O8 B14475213 Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- CAS No. 72894-20-3](/img/structure/B14475213.png)
Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications, particularly in textiles and fabrics. This compound is also known for its stability and resistance to environmental degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves multiple steps, starting with the preparation of the azo compound. The azo coupling reaction typically involves the reaction of an aromatic amine with a diazonium salt under acidic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale azo coupling reactions followed by purification processes such as recrystallization and chromatography to ensure high purity and yield. The reaction conditions are carefully controlled to maintain the stability of the compound and to prevent any side reactions that could affect the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or the bis[2-(2-propenyloxy)ethyl]amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and functional groups.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The compound’s stability and resistance to degradation make it effective in industrial applications where long-lasting color is required .
Comparación Con Compuestos Similares
Similar Compounds
Disperse Blue 79: Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]- is a similar compound used as a dye.
Disperse Red 11: Another azo dye with similar structural features but different color properties.
Disperse Yellow 3: A yellow azo dye with similar applications in the textile industry.
Uniqueness
Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is unique due to its specific functional groups that provide distinct color properties and stability. Its resistance to environmental degradation and ability to undergo various chemical reactions make it versatile for different applications .
Propiedades
Número CAS |
72894-20-3 |
|---|---|
Fórmula molecular |
C25H29BrN6O8 |
Peso molecular |
621.4 g/mol |
Nombre IUPAC |
N-[5-[bis(2-prop-2-enoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C25H29BrN6O8/c1-5-9-39-11-7-30(8-12-40-10-6-2)22-15-20(27-17(3)33)21(16-24(22)38-4)28-29-25-19(26)13-18(31(34)35)14-23(25)32(36)37/h5-6,13-16H,1-2,7-12H2,3-4H3,(H,27,33) |
Clave InChI |
WAHFECZOUDJXJY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOCC=C)CCOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


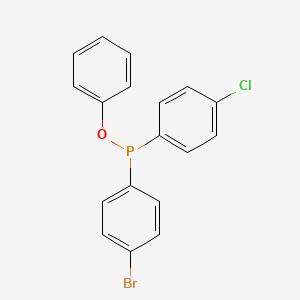

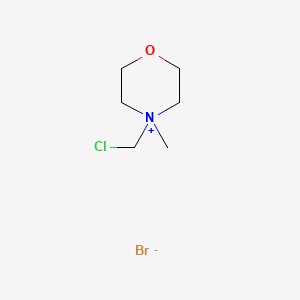
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)

![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
